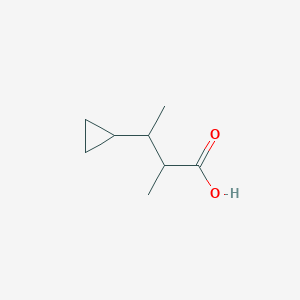
3-Cyclopropyl-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-methylbutanoic acid is an organic compound characterized by a cyclopropyl group attached to a butanoic acid backbone. This compound is part of the carboxylic acids family and is known for its unique structural features, which include a cyclopropyl ring and a methyl group on the second carbon of the butanoic acid chain.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclopropyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 2-methylbutanoic acid chloride to form the desired product.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles. The nitrile precursor can be synthesized by reacting an alkyl halide with a cyanide ion.
Industrial Production Methods:
- Industrial production often utilizes large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides.
科学的研究の応用
3-Cyclopropyl-2-methylbutanoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-Cyclopropyl-2-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The carboxyl group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Cyclopropylacetic acid: Similar in structure but lacks the methyl group on the butanoic acid chain.
2-Methylbutanoic acid: Similar but lacks the cyclopropyl group.
Cyclopropylpropanoic acid: Similar but has a different carbon chain length.
Uniqueness:
- The presence of both a cyclopropyl group and a methyl group on the butanoic acid chain makes 3-Cyclopropyl-2-methylbutanoic acid unique. This combination of structural features can result in distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
3-cyclopropyl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H14O2/c1-5(7-3-4-7)6(2)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChIキー |
JFSHRGDXOUJVOS-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



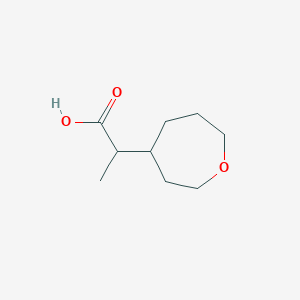
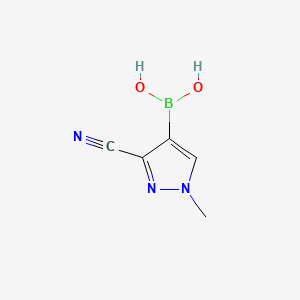
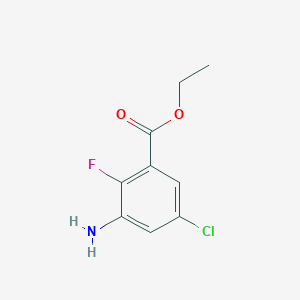
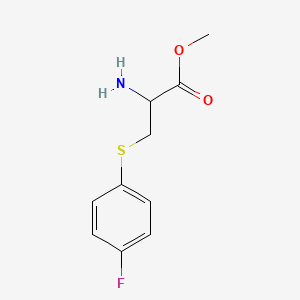

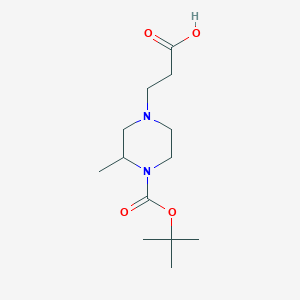
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

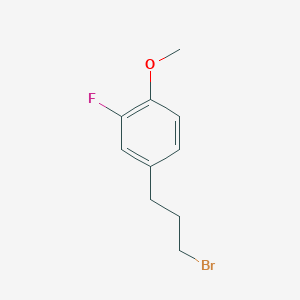
![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
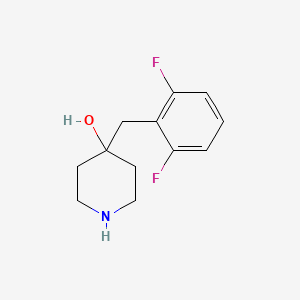
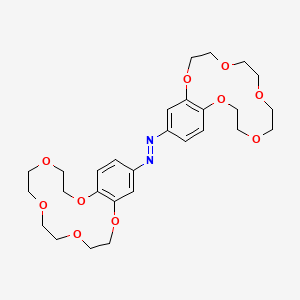
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
